Dulciol D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

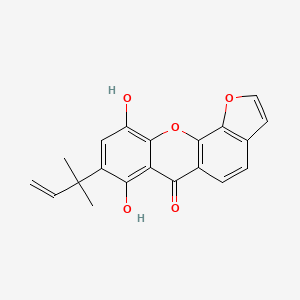

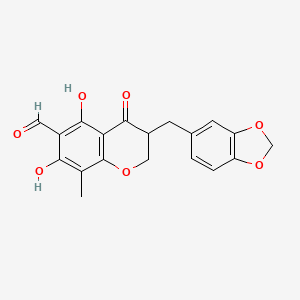

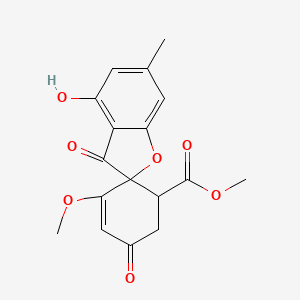

Dulciol D belongs to the class of organic compounds known as xanthones . These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . The molecular formula of Dulciol D is C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .

Synthesis Analysis

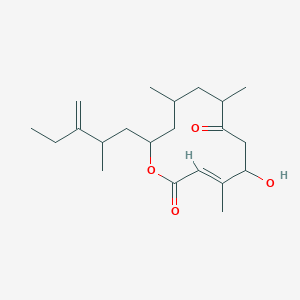

The synthesis of Dulciol D or similar compounds often involves the reaction of dulcitol with pure fatty acid esters such as Methyl stearate, Methyl laurate, Methyl hexanoate, Methyl palmitate to obtain 1 (6) – Mono ester -D- dulcitol . These compounds are prepared by transesterification method in a basic medium .Molecular Structure Analysis

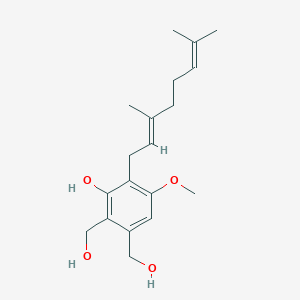

The molecular structure of Dulciol D is complex, with a xanthene moiety conjugated to a ketone group at carbon 9 . The structure can be analyzed using tools like MolView , which allows for the conversion of a structural formula into a 3D model .Physical And Chemical Properties Analysis

Dulciol D has a molecular formula of C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .Aplicaciones Científicas De Investigación

Gene Therapy in Bladder Cancer

Dulciol D, also known as Scopadulciol (SDC), has been studied for its synergistic effect in treating human bladder cancer through gene therapy. Research suggests that Dulciol D enhances the killing effect of antitumor actions by Ad-human telomerase reverse transcriptase (hTERT)-herpes simplex virus thymidine kinase (HSV-TK)/ganciclovir (GCV) suicide gene system on bladder cancer cells in vitro. The study found that SDC, when combined with the Ad-hTERT-HSV-TK/GCV system, significantly improved the killing effect on bladder cancer cells and augmented the bystander effect of these drugs in therapy, making it a notable contributor to gene therapy approaches for bladder cancer treatment (Qu et al., 2013).

Neuropharmacological Effects

Scoparia dulcis Linn. (SD), which contains Dulciol D, has been evaluated for its sedative and hypnotic effects. The ethanolic extract of whole plants of Scoparia dulcis (EESD) was tested for its neuropharmacological effects in mice. The results indicated that EESD significantly inhibited locomotor activity and prolonged the duration of sleeping, induced by thiopental sodium. This suggests that EESD, and potentially Dulciol D as one of its components, may possess sedative principles with potent hypnotic properties (Moniruzzaman et al., 2015).

Propiedades

Número CAS |

175617-26-2 |

|---|---|

Nombre del producto |

Dulciol D |

Fórmula molecular |

C20H16O5 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

7,10-dihydroxy-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |

InChI |

InChI=1S/C20H16O5/c1-4-20(2,3)12-9-13(21)19-14(16(12)23)15(22)11-6-5-10-7-8-24-17(10)18(11)25-19/h4-9,21,23H,1H2,2-3H3 |

Clave InChI |

XYTVIOHQRFERMN-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |

SMILES canónico |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |

melting_point |

194-196°C |

Descripción física |

Solid |

Origen del producto |

United States |

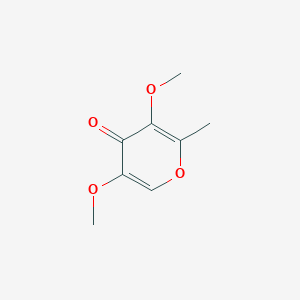

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

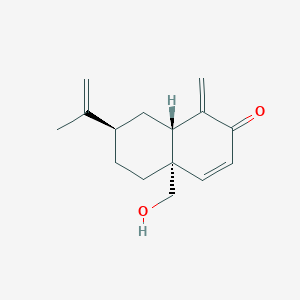

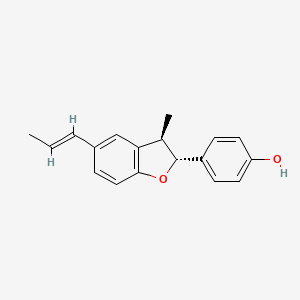

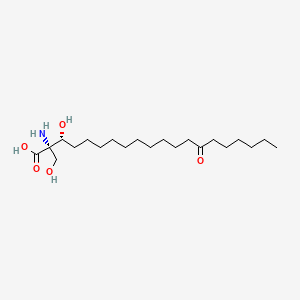

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)

![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)

![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)